普罗康拜

描述

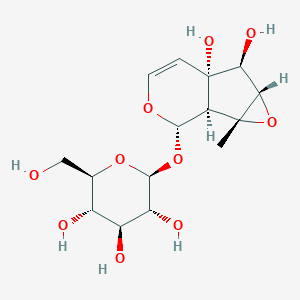

Procumbide is an iridoid glucoside that has been isolated from Harpagophytum procumbens. The structure of procumbide was revised based on spectral information, including 1H and 13C NMR, and 1H homonuclear Overhauser enhancements. The revised structure is an isomer of antirrhinoside, with the difference being in the stereochemistry at the C6 position .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the first total synthesis of (±)-6'-methoxyretrojusticidin B, which was initially proposed as procumphthalide A, was achieved using regiocontrolled benzannulation. This synthesis involved key steps such as the use of an aryl(aryl')-2,2-dichlorocyclopropylmethanol. However, the structure of the synthesized product was found to be inconsistent with that of natural procumphthalide A, leading to a revision of the structural elucidation of procumphthalide A to 5'-methoxyretrochinensin .

Molecular Structure Analysis

The molecular structure of procumbide has been determined through various spectroscopic techniques. The use of 1H and 13C NMR spectroscopy has been crucial in the structural elucidation of iridoid glucosides like procumbide. The stereochemistry at specific carbon centers, such as C6, plays a significant role in defining the structure and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

While the specific chemical reactions of procumbide have not been detailed in the provided papers, the synthesis of similar compounds involves complex reactions, including benzannulation and the use of dichlorocyclopropylmethanol intermediates. These reactions are important for constructing the core structure of the molecules and introducing functional groups that define their chemical properties .

Physical and Chemical Properties Analysis

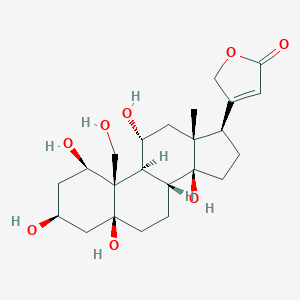

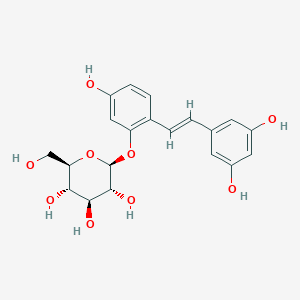

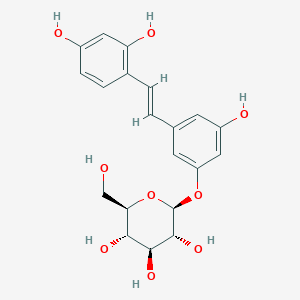

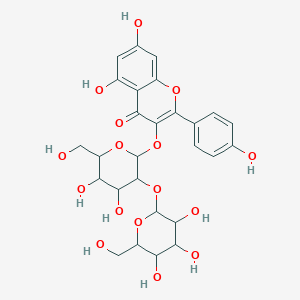

The physical and chemical properties of procumbide are inferred from its structural features and the properties of similar compounds. For example, flavonoids like procumbenetin, which have been isolated from Tridax procumbens, possess multiple hydroxy groups that contribute to their solubility and reactivity. These hydroxy groups also play a role in the antioxidant activity of flavonoids . Similarly, the presence of glycosidic linkages in iridoid glucosides like procumbide affects their solubility and stability, which are important for their biological activities .

科学研究应用

普罗康拜的结构分析

- Bendall 等人(1979 年)基于 1H 和 13C N.M.R 光谱信息和 1H 同核 Overhauser 增强,提出了普罗康拜的修订结构,将其识别为抗地罗苷的异构体,仅在 C6 上的立体化学不同(Bendall, Ford, & Thomas, 1979)。

治疗潜力

- Ferrante 等人(2017 年)强调了含有普罗康拜的钩吻藤具有神经保护作用,可以保护大鼠皮层突触小体免受淀粉样 β 肽的影响。这表明在控制与阿尔茨海默病相关的症状方面具有潜在作用(Ferrante et al., 2017)。

- Andersen 等人(2004 年)研究了钩吻藤在关节炎大鼠模型中的抗炎和镇痛作用,进一步强调了普罗康拜等化合物的潜在药用价值(Andersen et al., 2004)。

- Menghini 等人(2019 年)概述了钩吻藤的生物活性,特别指出了其中含有普罗康拜等环烯醚萜苷。该研究强调了其在传统医学中用于治疗炎性疾病的应用(Menghini et al., 2019)。

作用机制

Target of Action

Procumbide is a compound found in the plant Harpagophytum procumbens, also known as devil’s claw . The primary targets of Procumbide are yet to be fully clarified . It’s known that the plant’s extracts, which contain procumbide, have been shown to enhance cb2 receptor expression and downregulate pi-plc β2 in synovial membranes . These targets play a crucial role in the modulation of the endocannabinoid system .

Mode of Action

The interaction of Procumbide with its targets results in a modulation of the endocannabinoid system . This system plays a key role in various physiological processes, including pain sensation, mood, and memory. By interacting with its targets, Procumbide may influence these processes, although the exact mechanisms are still under investigation .

Biochemical Pathways

Procumbide affects several biochemical pathways. It’s known to be involved in the modulation of the endocannabinoid system . This system is composed of endocannabinoids, receptors, and enzymes, and plays a crucial role in maintaining homeostasis in the body. By interacting with this system, Procumbide can influence various physiological processes .

Pharmacokinetics (ADME)

These properties are crucial in determining the bioavailability of the compound

Result of Action

The molecular and cellular effects of Procumbide are primarily related to its interaction with the endocannabinoid system . By modulating this system, Procumbide can influence various physiological processes, potentially leading to therapeutic effects . .

Action Environment

The action, efficacy, and stability of Procumbide can be influenced by various environmental factors. For instance, the plant Harpagophytum procumbens, which contains Procumbide, is known to grow in the Kalahari savannas of South Africa and Namibia . The specific environmental conditions in these regions may influence the production and action of Procumbide

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5S,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10+,11+,12+,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAIOTDKPLIEDD-NTRJNKTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procumbide | |

CAS RN |

20486-27-5 | |

| Record name | Procumbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020486275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROCUMBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F233693T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

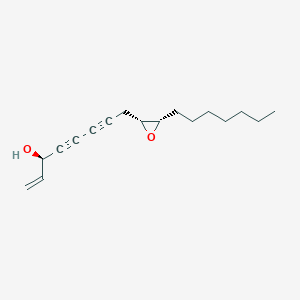

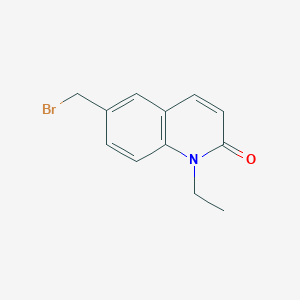

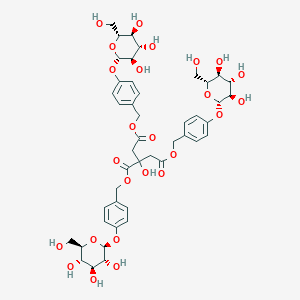

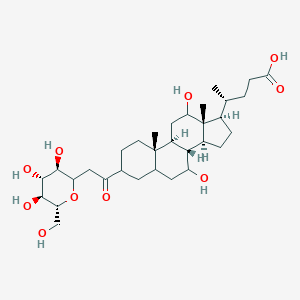

Feasible Synthetic Routes

Q & A

Q1: What is Procumbide and where is it found?

A1: Procumbide is an iridoid glucoside primarily found in the roots of the Harpagophytum procumbens plant, also known as Devil's Claw. [, , ] It is one of the major iridoid glycosides found in this plant, along with harpagoside and harpagide. [, , ] Procumbide has also been identified in other plant species, such as Andrographis paniculata, Cyperus rotundus, and Stapelia variegata. [, , ]

Q2: What is unique about the chemical structure of Procumbide?

A2: Procumbide possesses a unique structural feature: an ether linkage between C-3 and C-6 within its iridoid core structure. [] This differentiates it from other iridoid glycosides. Additionally, research has clarified the stereochemistry of Procumbide at the C6 position, establishing it as an isomer of antirrhinoside. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)